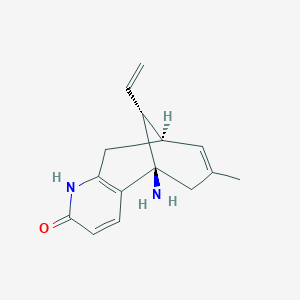

Huperzine C

説明

特性

IUPAC Name |

(1R,9R,13R)-1-amino-13-ethenyl-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-3-11-10-6-9(2)8-15(11,16)12-4-5-14(18)17-13(12)7-10/h3-6,10-11H,1,7-8,16H2,2H3,(H,17,18)/t10-,11+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZGRHSRWTILCID-FIXISWKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2CC3=C(C=CC(=O)N3)C(C1)(C2C=C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@H]2CC3=C(C=CC(=O)N3)[C@@](C1)([C@@H]2C=C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147416-32-8 | |

| Record name | hupC protein, Bacteria | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147416328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide on the Pharmacological Properties of Huperzine Alkaloids

A Note on Huperzine C:

Initial research indicates a significant scarcity of publicly available scientific literature specifically detailing the pharmacological properties of this compound. The vast majority of research on alkaloids from the Huperzia serrata (Chinese club moss) plant focuses extensively on Huperzine A. While other related alkaloids such as Huperzines S, T, and U have been isolated, their pharmacological profiles are not well-characterized in the existing literature.[1] Therefore, this technical guide will provide a comprehensive overview of the pharmacological properties of the well-researched and clinically relevant alkaloid, Huperzine A , as a proxy for understanding the potential therapeutic actions of this class of compounds.

Huperzine A: A Potent Neuroactive Alkaloid

Huperzine A is a naturally occurring sesquiterpene alkaloid isolated from the plant Huperzia serrata.[2][3][4][5] It has a long history of use in traditional Chinese medicine for treating various ailments, including fever, inflammation, and memory disorders.[4][6] In modern pharmacology, Huperzine A is recognized as a potent and reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2][3][5][7] This activity forms the primary basis for its investigation as a therapeutic agent for neurodegenerative diseases, particularly Alzheimer's disease.[8][9]

Mechanism of Action

The principal mechanism of action of Huperzine A is the potent and reversible inhibition of acetylcholinesterase (AChE).[2][3][5][7] By inhibiting AChE, Huperzine A increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[5] This is particularly relevant in conditions like Alzheimer's disease, which are characterized by a deficit in cholinergic function.[2]

Huperzine A exhibits a high degree of selectivity for AChE over butyrylcholinesterase (BuChE), which may contribute to its favorable side-effect profile compared to less selective cholinesterase inhibitors.[2] Lineweaver-Burk analysis has established that Huperzine A acts as a competitive inhibitor of AChE.[2]

Beyond its primary action as an AChE inhibitor, Huperzine A has demonstrated several other neuroprotective mechanisms:

-

NMDA Receptor Antagonism: Huperzine A acts as a weak antagonist of the N-methyl-D-aspartate (NMDA) receptor.[3][5] This action may protect neurons from excitotoxicity, a process implicated in neurodegenerative diseases where excessive stimulation of glutamate receptors leads to neuronal damage.[5][8]

-

Modulation of Amyloid Precursor Protein (APP) Processing: Studies have shown that Huperzine A can promote the non-amyloidogenic processing of APP.[8] It appears to achieve this by activating protein kinase C (PKC) and the Wnt/β-catenin signaling pathway.[8] This shifts APP metabolism away from the production of neurotoxic amyloid-beta (Aβ) peptides.

-

Antioxidant and Anti-apoptotic Effects: Huperzine A has been shown to protect neurons from oxidative stress and apoptosis induced by various toxins and pathological conditions.[10][11] It can upregulate antioxidant enzymes and modulate the expression of apoptosis-related proteins such as Bcl-2 and Bax.[10][11]

| Compound | IC50 (AChE) | Ki (AChE) | Selectivity (AChE vs. BuChE) |

| (-)-Huperzine A | 82 nM | 24.9 nM | ~900-fold |

| Donepezil | 10 nM | 12.5 nM | ~500-fold |

| Tacrine | 93 nM | 105 nM | ~0.8-fold |

Data compiled from in vitro studies on rat cortex AChE.[2]

Experimental Protocols

This protocol outlines a common colorimetric method for determining the AChE inhibitory activity of a compound.

Materials:

-

Acetylcholinesterase (AChE) enzyme (e.g., from electric eel)

-

Phosphate buffer (pH 8.0)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Acetylthiocholine iodide (ATCI)

-

Test compound (e.g., Huperzine A)

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO) and then in phosphate buffer.

-

-

Assay Protocol:

-

In a 96-well microplate, add the following to each well:

-

Phosphate buffer

-

AChE enzyme solution

-

DTNB solution

-

Test compound solution (or vehicle for control)

-

-

Incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the ATCI substrate solution to each well.

-

Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Caption: Workflow for determining the in vitro acetylcholinesterase (AChE) inhibitory activity of a test compound.

Signaling Pathways

Huperzine A exerts its neuroprotective effects through the modulation of multiple intracellular signaling pathways. A key aspect of its non-cholinergic mechanism is its ability to influence pathways related to cell survival and amyloidogenesis.

Caption: Huperzine A's neuroprotective actions involve both cholinergic and non-cholinergic signaling pathways.

Pharmacokinetics

Pharmacokinetic studies in healthy human volunteers have shown that Huperzine A is rapidly absorbed after oral administration, widely distributed in the body, and eliminated at a moderate rate.[12] It exhibits a biphasic profile with a rapid distribution phase followed by a slower elimination phase.[12]

| Parameter | Value |

| Dose | 0.4 mg |

| Cmax (Peak Plasma Concentration) | 2.59 ± 0.37 ng/mL |

| Tmax (Time to Peak Concentration) | 58.33 ± 3.89 min |

| t1/2 α (Distribution Half-life) | 21.13 ± 7.28 min |

| t1/2 β (Elimination Half-life) | 716.25 ± 130.18 min |

| AUC(0-t) (Area Under the Curve) | 1986.96 ± 164.57 µg/L·min |

Data from a study in healthy human volunteers.[12]

Therapeutic Effects

The primary therapeutic application of Huperzine A that has been investigated is in the treatment of Alzheimer's disease and other cognitive impairments.[8][9][13] Clinical trials, predominantly conducted in China, have suggested that Huperzine A can improve cognitive function, activities of daily living, and global clinical assessment in patients with Alzheimer's disease.[2][8] However, it is important to note that some meta-analyses have highlighted methodological limitations in many of these studies, and larger, more rigorous trials are needed to definitively establish its efficacy and safety.[3]

In addition to Alzheimer's disease, Huperzine A has been explored for its potential in protecting against organophosphate poisoning due to its ability to shield AChE from irreversible inhibition by nerve agents.[2]

Conclusion

While the pharmacological properties of this compound remain largely uncharacterized, its close structural analog, Huperzine A, has been the subject of extensive research. Huperzine A is a potent, reversible, and selective acetylcholinesterase inhibitor with a multi-faceted neuroprotective profile that includes NMDA receptor antagonism, modulation of APP processing, and antioxidant effects. Its favorable pharmacokinetic profile and promising, albeit preliminary, clinical data in Alzheimer's disease underscore the therapeutic potential of this class of alkaloids. Further research is warranted to fully elucidate the pharmacological activities of other huperzine analogs, including this compound, and to validate the clinical utility of Huperzine A in larger, well-controlled international trials.

References

- 1. researchgate.net [researchgate.net]

- 2. The pharmacology and therapeutic potential of (−)-huperzine A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Huperzine A - Wikipedia [en.wikipedia.org]

- 4. Huperzia serrata Extract ‘NSP01’ With Neuroprotective Effects-Potential Synergies of Huperzine A and Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Huperzine A? [synapse.patsnap.com]

- 6. caringsunshine.com [caringsunshine.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Huperzine A: Is it an Effective Disease-Modifying Drug for Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. drugs.com [drugs.com]

- 10. researchgate.net [researchgate.net]

- 11. sgecm.org.tw [sgecm.org.tw]

- 12. researchgate.net [researchgate.net]

- 13. phcogcommn.org [phcogcommn.org]

In Silico Modeling of Huperzine C Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Huperzine C, a member of the Lycopodium alkaloid family, is a structural analogue of the well-studied acetylcholinesterase (AChE) inhibitor, Huperzine A. Due to the limited availability of direct experimental and computational studies on this compound, this technical guide provides a comprehensive overview of the in silico methodologies used to model the binding of Huperzine analogues to the acetylcholinesterase receptor, with a primary focus on Huperzine A as a surrogate. This document details the standard computational protocols for molecular docking and molecular dynamics simulations, summarizes key quantitative data from existing literature, and visualizes the relevant biological pathways and experimental workflows. The methodologies and data presented herein offer a robust framework for researchers to initiate and conduct in silico investigations into the therapeutic potential of this compound and other related compounds in the context of neurodegenerative diseases such as Alzheimer's.

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[1][2] Inhibition of AChE increases the concentration and duration of action of ACh in the synaptic cleft, a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[3][4] Huperzine A, isolated from the club moss Huperzia serrata, is a potent and reversible inhibitor of AChE.[5][6] Its unique chemical structure and high affinity for the AChE active site have made it a subject of extensive research and a lead compound for the design of new AChE inhibitors.[4]

This compound, a close structural relative of Huperzine A, is also presumed to act as an AChE inhibitor. However, specific in silico modeling studies on this compound are scarce in the current scientific literature. This guide, therefore, extrapolates from the wealth of data available for Huperzine A to provide a foundational understanding of the computational approaches that can be applied to investigate this compound's interaction with its putative receptor, AChE.

Cholinergic Signaling Pathway and AChE Inhibition

The cholinergic synapse is the primary site of action for Huperzine analogues. In a healthy synapse, acetylcholine is released from the presynaptic neuron, diffuses across the synaptic cleft, and binds to postsynaptic receptors, propagating the nerve signal.[7] Acetylcholinesterase, located in the synaptic cleft, rapidly hydrolyzes acetylcholine into choline and acetate, terminating the signal.[1][2] Huperzine compounds act by binding to the active site of AChE, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission.[5][8]

Figure 1: Cholinergic Synapse and AChE Inhibition by this compound

In Silico Modeling Workflow

The computational investigation of this compound's binding to AChE typically follows a multi-step workflow, beginning with structural preparation and proceeding through molecular docking and dynamics simulations to calculate binding free energies.

Figure 2: General Workflow for In Silico Modeling of Ligand-Receptor Binding

Experimental Protocols

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.[9]

Objective: To predict the binding pose and estimate the binding affinity of this compound within the active site of AChE.

Methodology:

-

Receptor Preparation:

-

The three-dimensional crystal structure of human AChE is obtained from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 4EY7.

-

Water molecules and any co-crystallized ligands are typically removed.

-

Hydrogen atoms are added, and partial charges are assigned to the protein atoms.

-

-

Ligand Preparation:

-

The 3D structure of this compound is generated using a chemical drawing tool like ChemDraw and optimized using a force field such as MMFF94.

-

Partial charges are calculated for the ligand atoms.

-

-

Docking Simulation:

-

A docking program such as AutoDock Vina or Glide is used.[10]

-

A grid box is defined to encompass the active site gorge of AChE, including the catalytic anionic site (CAS) and the peripheral anionic site (PAS).[11][12]

-

The docking algorithm samples different conformations and orientations of the ligand within the grid box and scores them based on a scoring function.

-

-

Analysis of Results:

-

The resulting docking poses are ranked by their binding scores. The pose with the lowest binding energy is typically considered the most likely binding mode.[13]

-

The interactions between the ligand and the key amino acid residues in the active site are analyzed.

-

Molecular Dynamics (MD) Simulation

MD simulations provide a more dynamic and detailed view of the ligand-receptor complex, allowing for the assessment of its stability and the nature of the interactions over time.[14][15]

Objective: To evaluate the stability of the this compound-AChE complex and to characterize the key intermolecular interactions.

Methodology:

-

System Setup:

-

The best-ranked docked complex from the molecular docking study is used as the starting structure.

-

The complex is placed in a periodic box of water molecules (e.g., TIP3P water model).

-

Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system.

-

-

Simulation Protocol:

-

The system is first subjected to energy minimization to remove any steric clashes.

-

The system is then gradually heated to the desired temperature (e.g., 300 K) under the NVT (constant number of particles, volume, and temperature) ensemble.

-

This is followed by an equilibration phase under the NPT (constant number of particles, pressure, and temperature) ensemble to allow the system to reach a stable density.

-

A production run of at least 50-100 nanoseconds is then performed.[15][16]

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD) is calculated to assess the stability of the protein and ligand over the simulation time.

-

Root Mean Square Fluctuation (RMSF) is analyzed to identify flexible regions of the protein.

-

Hydrogen bonds and other non-covalent interactions between this compound and AChE are monitored throughout the simulation.

-

Binding Free Energy Calculation

Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to estimate the binding free energy of the ligand-receptor complex from the MD simulation trajectory.[16]

Quantitative Data Summary

| Parameter | Value | Method | Reference |

| Binding Affinity | |||

| IC50 | ~82 nM | In vitro assay | [5] |

| Ki | 24.9 nM | In vitro assay | [6] |

| Docking Score | -10.217 kcal/mol | Molecular Docking | [17] |

| Binding Free Energy | -108.24 ± 16.82 kJ/mol | MM/PBSA | [18] |

| Key Interacting Residues | |||

| Catalytic Anionic Site (CAS) | Trp86, Gly117, Ser125, Gln71 | Molecular Docking | [4][19] |

| Peripheral Anionic Site (PAS) | Tyr70, Tyr121, Trp279 | Molecular Modeling | [20] |

| Acyl Binding Pocket | Phe330, Phe338 | Molecular Docking | [13][17] |

| Hydrogen Bonding | Tyr130, Tyr133, Tyr337 | Molecular Docking | [13][17] |

Conclusion

The in silico modeling of this compound's interaction with the acetylcholinesterase receptor is a promising avenue for understanding its therapeutic potential. Although direct computational studies on this compound are currently limited, the well-established methodologies applied to its analogue, Huperzine A, provide a clear and robust roadmap for future research. The protocols for molecular docking, molecular dynamics simulations, and binding free energy calculations outlined in this guide, coupled with the quantitative data from Huperzine A studies, offer a solid foundation for researchers to explore the structure-activity relationships of this compound and to design novel, potent, and selective AChE inhibitors for the treatment of neurodegenerative diseases. Further computational and experimental validation is necessary to elucidate the precise binding mechanism and efficacy of this compound.

References

- 1. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Acetylcholinesterase - Wikipedia [en.wikipedia.org]

- 3. Acetylcholine signaling: Significance and symbolism [wisdomlib.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Huperzine A - Wikipedia [en.wikipedia.org]

- 6. The pharmacology and therapeutic potential of (−)-huperzine A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. KEGG PATHWAY: map04725 [genome.jp]

- 8. destinyformulations.com [destinyformulations.com]

- 9. Mechanistic Insight into the Binding of Huperzine a with Human Transferrin: Computational, Spectroscopic and Calorimetric Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. Molecular dynamics simulation study and molecular docking descriptors in structure-based QSAR on acetylcholinesterase (AChE) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. royalsocietypublishing.org [royalsocietypublishing.org]

- 16. Identification of novel acetylcholinesterase inhibitors through 3D-QSAR, molecular docking, and molecular dynamics simulation targeting Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Identification of Potent Acetylcholinesterase Inhibitors as New Candidates for Alzheimer Disease via Virtual Screening, Molecular Docking, Dynamic Simulation, and Molecular Mechanics–Poisson–Boltzmann Surface Area Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. In Silico-Guided Rational Drug Design and Semi-synthesis of C(2)-Functionalized Huperzine A Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

A Deep Dive into Huperzine Alkaloids: Unraveling the Structural Nuances of Huperzine C and Huperzine A

For Immediate Release

This technical guide offers a comprehensive analysis of the structural and functional distinctions between Huperzine C and Huperzine A, two closely related Lycopodium alkaloids with significant implications for neuropharmacology and drug development. Addressed to researchers, scientists, and professionals in the pharmaceutical industry, this document synthesizes current knowledge, presents quantitative data in a structured format, details relevant experimental methodologies, and provides visual representations of key biological pathways.

Core Structural Differences: A Tale of Isomers

Huperzine A and this compound are stereoisomers, sharing the same molecular formula (C₁₅H₁₈N₂O) and molecular weight (242.32 g/mol ). The fundamental distinction lies in the geometry of the exocyclic double bond and the stereochemistry at the C13 position of their shared tricyclic core.

-

Huperzine A possesses an E configuration at the ethylidene group attached to the bridged ring system. Its systematic IUPAC name is (1R,9R,13E)-1-Amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.0²,⁷]trideca-2(7),3,10-trien-5-one.[1][2]

-

This compound , in contrast, features a vinyl group with a specific stereochemistry at the same position. Its IUPAC name is (1R,9R,13R)-1-amino-13-ethenyl-11-methyl-6-azatricyclo[7.3.1.0²,⁷]trideca-2(7),3,10-trien-5-one.[1]

This seemingly subtle variation in three-dimensional arrangement has a profound impact on the biological activity of these molecules, particularly their interaction with their primary therapeutic target, acetylcholinesterase (AChE).

Comparative Physicochemical and Pharmacological Profile

To facilitate a clear comparison, the following table summarizes the key quantitative data for Huperzine A and the limited available data for this compound.

| Property | Huperzine A | This compound | Reference(s) |

| Chemical Formula | C₁₅H₁₈N₂O | C₁₅H₁₈N₂O | [1][2] |

| Molecular Weight | 242.32 g/mol | 242.32 g/mol | [1][2] |

| Melting Point | 217-219 °C | Data not available | [2] |

| Solubility | Soluble in methanol (~1 mg/ml) and DMSO (~20 mg/ml) | Data not available | [3] |

| UV/Vis λmax | 231, 313 nm | Data not available | [3] |

| AChE Inhibition IC₅₀ | ~82 nM | 0.6 µM (600 nM) | [2][4] |

| AChE Inhibition Ki | ~7-24.9 nM | Data not available | [5] |

Mechanism of Action: Beyond Acetylcholinesterase Inhibition

Huperzine A is a potent, selective, and reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2] By inhibiting AChE, Huperzine A increases the levels and duration of action of acetylcholine in the synaptic cleft, a mechanism that is central to its use in conditions characterized by cholinergic deficits, such as Alzheimer's disease.

The interaction of Huperzine A with the AChE active site has been elucidated through X-ray crystallography (PDB code: 1VOT).[2] The molecule binds to the active site gorge of the enzyme, engaging in a complex network of interactions, including hydrogen bonds and cation-π interactions with key aromatic amino acid residues.

Beyond its well-established role as an AChE inhibitor, research has unveiled a multifaceted pharmacological profile for Huperzine A, encompassing several neuroprotective mechanisms:

-

NMDA Receptor Antagonism: Huperzine A acts as a weak antagonist at the N-methyl-D-aspartate (NMDA) receptor, which may protect against glutamate-induced excitotoxicity.[2]

-

Modulation of APP Processing: It has been shown to promote the non-amyloidogenic processing of amyloid precursor protein (APP), potentially reducing the production of amyloid-beta peptides, a hallmark of Alzheimer's disease.

-

Neurotrophic Factor Upregulation: Huperzine A can increase the expression of nerve growth factor (NGF), a protein crucial for the survival and maintenance of neurons.

-

Wnt/β-catenin and PKC Signaling: It has been implicated in the activation of the Wnt/β-catenin and protein kinase C (PKC) signaling pathways, which are involved in synaptic plasticity and cell survival.

-

Mitochondrial Protection: Huperzine A has been shown to protect mitochondria from oxidative stress and dysfunction.

Due to a significant lack of research, the detailed mechanism of action for this compound, beyond its reported AChE inhibitory activity, remains uncharacterized.

Experimental Protocols

The isolation and characterization of Huperzine alkaloids are critical for their study and development. Below are generalized methodologies for key experimental procedures.

Isolation of Huperzine Alkaloids from Huperzia serrata

A common procedure for the extraction and isolation of Huperzine A and other related alkaloids from the club moss Huperzia serrata involves the following steps:

-

Extraction: Dried and powdered plant material is typically extracted with an organic solvent such as methanol or ethanol.

-

Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the alkaloids from other plant constituents. The extract is acidified to protonate the alkaloids, making them water-soluble. The aqueous layer is then basified, and the deprotonated alkaloids are extracted back into an organic solvent.

-

Chromatographic Purification: The enriched alkaloid fraction is then subjected to one or more chromatographic techniques for purification. This may include column chromatography on silica gel or alumina, followed by preparative high-performance liquid chromatography (HPLC) to isolate individual alkaloids like Huperzine A and this compound.[6][7]

Characterization of Huperzine Alkaloids

The structural elucidation and confirmation of isolated Huperzine alkaloids are achieved through a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.

-

X-ray Crystallography: Provides the definitive three-dimensional structure of the molecule in its crystalline state.[2]

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The acetylcholinesterase inhibitory activity of Huperzine A and its analogs is commonly determined using the spectrophotometric method developed by Ellman.

-

Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of dithiobisnitrobenzoate (DTNB) with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine.

-

Procedure:

-

A reaction mixture containing a buffer (e.g., phosphate buffer, pH 8.0), DTNB, and the test compound (Huperzine A or C) at various concentrations is prepared.

-

The reaction is initiated by the addition of the enzyme acetylcholinesterase.

-

After a pre-incubation period, the substrate, acetylthiocholine iodide, is added.

-

The change in absorbance at 412 nm is monitored over time using a spectrophotometer.

-

-

Data Analysis: The rate of the reaction is calculated from the change in absorbance. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor). The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is then calculated from a dose-response curve.

Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.

Conclusion and Future Directions

Huperzine A has emerged as a promising neuroprotective agent with a well-characterized, multi-target mechanism of action. Its structural isomer, this compound, while sharing the same molecular framework, exhibits a distinct three-dimensional architecture that likely accounts for its different biological activity profile. The current body of research is heavily focused on Huperzine A, leaving a significant knowledge gap regarding the full therapeutic potential and molecular mechanisms of this compound.

Future research should prioritize the comprehensive characterization of this compound, including:

-

Detailed Physicochemical Profiling: Determination of key parameters such as solubility, pKa, and logP to understand its pharmacokinetic properties.

-

In-depth Pharmacological Evaluation: Comprehensive studies to determine its binding affinity (Ki) for AChE and its effects on other neuronal targets and signaling pathways.

-

Computational Modeling: Molecular docking and simulation studies to visualize its interaction with AChE and compare it to that of Huperzine A.

-

Synthetic accessibility: Development of efficient synthetic routes to obtain sufficient quantities of pure this compound for research purposes.

A deeper understanding of the structure-activity relationships among the various Huperzine alkaloids will be invaluable for the rational design of novel, more potent, and selective neuroprotective agents for the treatment of Alzheimer's disease and other neurological disorders.

References

- 1. This compound | C15H18N2O | CID 10198698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Huperzine A - Wikipedia [en.wikipedia.org]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The pharmacology and therapeutic potential of (−)-huperzine A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isolation and Characterization of Novel Huperzine-Producing Endophytic Fungi from Lycopodiaceae Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isolation and characterization of endophytic huperzine A-producing fungi from Huperzia serrata - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis and Derivatization of Huperzine C Analogs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the total synthesis of (-)-Huperzine A, a closely related and extensively studied analog of Huperzine C, and methods for its derivatization. The protocols are based on established and efficient synthetic routes, offering detailed experimental procedures, quantitative data, and visual representations of workflows and relevant biological pathways.

Total Synthesis of (-)-Huperzine A

The total synthesis of (-)-Huperzine A has been achieved through various strategies. Here, we detail a highly efficient 10-step synthesis starting from the readily available chiral building block, (R)-pulegone. This route is notable for its stereoselectivity and good overall yield.

Synthetic Scheme Overview

The synthesis involves key steps such as a Buchwald-Hartwig coupling, a highly stereoselective dianion-mediated alkylation, and an intramolecular Heck reaction to construct the characteristic tricyclic core of Huperzine A.

Quantitative Data for Total Synthesis

The following table summarizes the step-by-step yield for the total synthesis of (-)-Huperzine A from (R)-pulegone.

| Step | Reaction | Starting Material | Product | Yield (%) |

| 1 | Ozonolysis and Reductive Workup | (R)-pulegone | Keto-ester | 85 |

| 2 | Ketalization | Keto-ester | Ketal-ester | 98 |

| 3 | Reduction | Ketal-ester | Ketal-alcohol | 95 |

| 4 | Mesylation | Ketal-alcohol | Ketal-mesylate | 99 |

| 5 | Cyanation | Ketal-mesylate | Ketal-nitrile | 92 |

| 6 | Buchwald-Hartwig Coupling | Ketal-nitrile and Pyridone Fragment | Coupled Product | 88 |

| 7 | Deprotection and Cyclization | Coupled Product | Tricyclic Intermediate | 75 |

| 8 | Dianion Alkylation | Tricyclic Intermediate | Alkylated Intermediate | 80 (d.r. > 20:1) |

| 9 | Intramolecular Heck Reaction | Alkylated Intermediate | Dehydro-Huperzine A | 70 |

| 10 | Reduction and Deprotection | Dehydro-Huperzine A | (-)-Huperzine A | 90 |

| Overall Yield | (R)-pulegone | (-)-Huperzine A | ~17 |

Experimental Protocols

Step 9: Intramolecular Heck Reaction

-

To a solution of the alkylated intermediate (1.0 eq) in anhydrous DMF (0.05 M) is added Pd(OAc)2 (0.1 eq), P(o-tol)3 (0.2 eq), and Ag2CO3 (2.0 eq).

-

The reaction mixture is degassed and heated to 100 °C under a nitrogen atmosphere for 12 hours.

-

After cooling to room temperature, the mixture is filtered through a pad of Celite and the solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel (EtOAc/hexanes, 1:1) to afford Dehydro-Huperzine A.

Experimental Workflow

Caption: Total synthesis workflow of (-)-Huperzine A.

Derivatization of Huperzine A

Structural modifications of Huperzine A have been explored to enhance its biological activity and pharmacokinetic properties. A common site for derivatization is the C(2)-position of the pyridone ring.

Synthesis of C(2)-Alkoxy-Huperzine A Derivatives

This section outlines a general procedure for the synthesis of 2-alkoxy-Huperzine A derivatives from 2-bromo-Huperzine A, which can be prepared from natural Huperzine A.

Quantitative Data for Derivatization

| Derivative | R Group | Starting Material | Reaction | Yield (%) |

| 2-Methoxy-Huperzine A | -CH3 | 2-Bromo-Huperzine A | Buchwald-Hartwig Etherification | 75 |

| 2-Ethoxy-Huperzine A | -CH2CH3 | 2-Bromo-Huperzine A | Buchwald-Hartwig Etherification | 72 |

| 2-Isopropoxy-Huperzine A | -CH(CH3)2 | 2-Bromo-Huperzine A | Buchwald-Hartwig Etherification | 65 |

Experimental Protocol

Synthesis of 2-Methoxy-Huperzine A

-

To a solution of 2-bromo-Huperzine A (1.0 eq) in anhydrous toluene (0.1 M) is added sodium methoxide (1.5 eq), Pd2(dba)3 (0.05 eq), and Xantphos (0.1 eq).

-

The reaction mixture is degassed and heated to 110 °C under a nitrogen atmosphere for 24 hours.

-

After cooling, the reaction is quenched with water and extracted with ethyl acetate.

-

The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure.

-

The crude product is purified by preparative HPLC to afford 2-methoxy-Huperzine A.

Biological Signaling Pathway of Huperzine A

Huperzine A exerts its neuroprotective effects through multiple mechanisms. Beyond its well-known role as an acetylcholinesterase (AChE) inhibitor, it also modulates the Wnt/β-catenin signaling pathway, which is crucial for neuronal survival and synaptic plasticity.

Caption: Huperzine A modulates the Wnt/β-catenin pathway.

Quantitative Analysis of Huperzine C: A Guide to Analytical Techniques

Introduction

Huperzine C, a naturally occurring sesquiterpene alkaloid, is a compound of significant interest in the pharmaceutical and nutraceutical industries. It is primarily recognized for its potent and reversible inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This mechanism of action has positioned this compound and its analogues, such as Huperzine A, as promising therapeutic agents for neurodegenerative disorders like Alzheimer's disease.[1][2] Accurate and precise quantification of this compound in various matrices, including plant material, biological fluids, and pharmaceutical formulations, is crucial for research, quality control, and clinical development.

This document provides detailed application notes and protocols for the quantification of this compound using modern analytical techniques. The primary methods covered include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool, its application for this compound is less common due to the compound's polarity and thermal lability, often requiring derivatization.

I. Analytical Techniques for this compound Quantification

A variety of analytical methods have been developed and validated for the quantification of Huperzine alkaloids. The choice of method often depends on the required sensitivity, selectivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of this compound in plant extracts and pharmaceutical formulations.[3][4] The method relies on the separation of this compound from other components in a mixture using a reversed-phase column, followed by its detection based on its ultraviolet absorbance, typically around 308-310 nm.[5][6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the analysis of this compound in complex biological matrices such as plasma, serum, or brain tissue, LC-MS/MS offers superior sensitivity and selectivity.[7][8][9] This technique couples the separation power of liquid chromatography with the precise mass detection of a tandem mass spectrometer. By monitoring specific precursor-to-product ion transitions, LC-MS/MS can accurately quantify this compound even at very low concentrations, minimizing interference from matrix components.[7][8]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS is an advancement of LC-MS/MS that utilizes smaller particle size columns to achieve faster analysis times and improved resolution.[10][11] This high-throughput method is particularly valuable for pharmacokinetic studies and the analysis of a large number of samples.[10][11]

Gas Chromatography-Mass Spectrometry (GC-MS)

While less common for this compound analysis, GC-MS can be employed for the quantification of certain alkaloids. However, due to the polar nature and relatively low volatility of this compound, derivatization is often necessary to improve its chromatographic behavior and thermal stability. This additional sample preparation step can increase method complexity.

II. Quantitative Data Summary

The following tables summarize the quantitative performance parameters of various analytical methods for the quantification of Huperzine A, a closely related and more extensively studied analogue of this compound. The analytical principles and expected performance for this compound are comparable.

Table 1: HPLC-UV Methods for Huperzine A Quantification

| Parameter | Method 1 | Method 2 |

| Linearity Range | 0.049 - 7.84 µg/mL | 5 - 100 µg/mL[3] |

| Correlation Coefficient (r²) | > 0.999 | 0.9997[3] |

| Recovery | > 98.49% | 96.8 - 97.7%[3] |

| Precision (RSD) | < 2% | Intra-day: 0.53%, Inter-day: 1.51%[3] |

| Reference | Yu, L. et al. (2010)[5] | Wu, Q. & Gu, Y. (2006)[3] |

Table 2: LC-MS/MS and UPLC-MS/MS Methods for Huperzine A Quantification

| Parameter | LC-MS/MS Method 1 | LC-MS/MS Method 2 | UPLC-MS/MS Method |

| Matrix | Dog Plasma | Human Plasma | Rat Plasma[10][11] |

| Linearity Range | 0.05 - 20 ng/mL[10] | 0.01 - 4.0 ng/mL[7][8] | 0.01 - 10 ng/mL[10][11] |

| Correlation Coefficient (r²) | > 0.99 | Not specified | > 0.998[11] |

| Limit of Quantification (LOQ) | Not specified | 0.01 ng/mL[7] | 0.01 ng/mL[10] |

| Recovery | > 85% | Not specified | > 84.5%[10][11] |

| Precision (RSD) | < 5.3% | Not specified | < 9.7%[10][11] |

| Reference | Wang, Y. et al. (2004)[8] | Li, W. et al. (2008)[7] | Zhang, C. et al. (2014)[10][11] |

III. Experimental Protocols

Protocol 1: Quantification of this compound in Plant Material by HPLC-UV

This protocol is adapted from a method for Huperzine A quantification in Huperzia species.

1. Sample Preparation (Extraction) a. Dry the plant material (e.g., leaves, whole plant) at a low temperature and grind it into a fine powder. b. Weigh 0.5 g of the powdered sample into a flask. c. Add 25 mL of 2% tartaric acid and extract in a water bath at 54°C for 24 hours. d. Follow with ultrasonic extraction for 30 minutes, and repeat this step three times. e. Combine the filtrates and evaporate to dryness under reduced pressure. f. Dissolve the residue in a known volume of methanol (HPLC grade). g. Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC-UV Analysis a. HPLC System: Agilent 1260 series or equivalent with a DAD detector. b. Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm). c. Mobile Phase: Isocratic elution with a mixture of methanol and 0.08 M ammonium acetate (pH 6.0) in a 30:70 (v/v) ratio. d. Flow Rate: 0.8 mL/min. e. Detection Wavelength: 308 nm. f. Injection Volume: 10 µL. g. Column Temperature: Ambient.

3. Calibration and Quantification a. Prepare a series of standard solutions of this compound in methanol at known concentrations. b. Inject the standard solutions to construct a calibration curve by plotting peak area against concentration. c. Inject the sample solution and determine the peak area of this compound. d. Calculate the concentration of this compound in the sample using the calibration curve.

Protocol 2: Quantification of this compound in Plasma by LC-MS/MS

This protocol is based on a validated method for Huperzine A in human plasma.[7][8]

1. Sample Preparation (Liquid-Liquid Extraction) a. To 1 mL of plasma sample in a centrifuge tube, add 20 µL of an internal standard solution (e.g., a structural analogue of this compound of a different mass). b. Add 100 µL of 0.1 M NaOH and vortex briefly. c. Add 6 mL of ethyl acetate, vortex for 5 minutes, and then centrifuge at 10,000 rpm for 10 minutes.[7] d. Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a stream of nitrogen at 35°C.[7] e. Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial.

2. LC-MS/MS Analysis a. LC System: A suitable HPLC or UPLC system. b. Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. c. Column: C18 reversed-phase column (e.g., 50 mm x 4.6 mm, 5 µm).[7] d. Mobile Phase: Isocratic elution with a mixture of acetonitrile, methanol, and 10 mM ammonium acetate (e.g., 35:40:25, v/v/v).[7] e. Flow Rate: 0.4 mL/min.[7] f. Ionization Mode: Positive electrospray ionization (ESI+). g. MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ions for this compound and the internal standard need to be determined by direct infusion. For Huperzine A, a common transition is m/z 243.4 → 210.2.[7]

3. Calibration and Quantification a. Prepare calibration standards by spiking blank plasma with known concentrations of this compound and a constant concentration of the internal standard. b. Process the calibration standards and quality control samples alongside the unknown samples using the same extraction procedure. c. Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound. d. Calculate the concentration of this compound in the unknown samples from the calibration curve.

IV. Visualizations

Experimental Workflow

Caption: General experimental workflow for this compound quantification.

Signaling Pathways of Huperzine A

Huperzine A, a close analogue of this compound, exerts its neuroprotective effects through multiple signaling pathways. A key mechanism is the inhibition of acetylcholinesterase (AChE), which increases acetylcholine levels in the brain.[1] Beyond this, Huperzine A has been shown to modulate non-amyloidogenic amyloid precursor protein (APP) processing through the activation of the protein kinase C (PKC) and Wnt/β-catenin signaling pathways.

Caption: Simplified signaling pathways modulated by Huperzine A.

References

- 1. Quantification of huperzine A in Huperzia serrata by HPLC-UV and identification of the major constituents in its alkaloid extracts by HPLC-DAD-MS-MS. | Semantic Scholar [semanticscholar.org]

- 2. skemman.is [skemman.is]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Modification and validation of a high-performance liquid chromatography method for quantification of Huperzine A in Huperzia crispata | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 5. Natural vs Synthetic Huperzine A - HPLC, Carbon 14 analysis [betalabservices.com]

- 6. Validation of a Microscale Extraction and High Throughput UHPLC-QTOF-MS Analysis Method for Huperzine A in Huperzia: Microscale UHPLC-MS Analysis of Huperzine A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Production of huperzine A and other Lycopodium alkaloids in Huperzia species grown under controlled conditions and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantification of huperzine A in Huperzia serrata by HPLC-UV and identification of the major constituents in its alkaloid extracts by HPLC-DAD-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The determination of huperzine A in European Lycopodiaceae species by HPLC-UV-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Note and Protocol: Determination of Huperzine C in Human Plasma by HPLC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative determination of Huperzine C in human plasma using a sensitive and specific High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. The protocol is adapted from established methods for the bioanalysis of the structurally related compound, Huperzine A, and is intended as a starting point for method development and validation. The procedure involves a straightforward liquid-liquid extraction of this compound and an internal standard (IS) from plasma, followed by chromatographic separation on a C18 reversed-phase column and detection by a tandem mass spectrometer operating in the positive ion electrospray ionization (ESI) mode. This method is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for pharmacokinetic or other research applications involving this compound.

Disclaimer: As of the writing of this document, no specific, validated HPLC-MS/MS methods for the determination of this compound in plasma have been published in the peer-reviewed scientific literature. The following protocol is a proposed method adapted from validated methods for the structurally similar and more extensively studied compound, Huperzine A. This method requires full validation in accordance with regulatory guidelines (e.g., FDA, EMA) to ensure its accuracy, precision, and reliability for its intended purpose.

Introduction

This compound is a naturally occurring Lycopodium alkaloid, structurally distinct from the more widely studied Huperzine A.[1] While Huperzine A is a well-known acetylcholinesterase inhibitor investigated for its potential in treating neurodegenerative diseases, the bioanalytical methods for this compound are not well established.[2][3] This application note aims to bridge this gap by providing a comprehensive, step-by-step protocol for the determination of this compound in human plasma using HPLC-MS/MS, a technique renowned for its high sensitivity and selectivity in quantifying small molecules in complex biological matrices.

Experimental

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., Huperzine A, Codeine Phosphate, or other suitable stable isotope-labeled or analog compound)

-

Human plasma (with appropriate anticoagulant, e.g., K2EDTA)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ethyl acetate (HPLC grade)

-

Water (deionized, 18 MΩ·cm or higher)

-

Sodium hydroxide (NaOH)

Equipment

-

HPLC system capable of binary gradient elution

-

Reversed-phase C18 column (e.g., 5 µm, 150 x 4.6 mm)

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Nitrogen generator

-

Microcentrifuge

-

Vortex mixer

-

Pipettes and general laboratory glassware

Methods

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare primary stock solutions of this compound and the IS in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the this compound stock solution with 50% methanol to create working solutions for calibration standards and quality control samples.

-

Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working solutions to prepare a series of calibration standards and at least three levels of QC samples (low, medium, and high concentrations).

Sample Preparation: Liquid-Liquid Extraction

-

Pipette 200 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the IS working solution and vortex briefly.

-

Add 50 µL of 0.1 M NaOH and vortex for 30 seconds.

-

Add 1 mL of ethyl acetate, vortex for 3 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Carefully transfer the upper organic layer to a clean microcentrifuge tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and vortex.

-

Transfer the reconstituted sample to an HPLC vial for analysis.

HPLC Conditions

| Parameter | Value |

| Column | C18, 5 µm, 150 x 4.6 mm (or equivalent) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Methanol |

| Gradient | 40% B to 90% B over 5 min, hold for 2 min, return to initial conditions |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Run Time | 10 minutes |

Mass Spectrometric Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| This compound Transition | m/z 243.1 → 210.1 (Proposed) |

| Internal Standard (IS) Transition | (To be determined based on selected IS) |

| Ion Source Temperature | 500°C |

| Ion Spray Voltage | 5500 V |

| Curtain Gas | 20 psi |

| Collision Gas | 8 psi |

| Nebulizer Gas | 50 psi |

| Turbo Gas | 50 psi |

Note on MS/MS Transition for this compound: The proposed precursor ion for this compound is [M+H]+, which corresponds to a mass-to-charge ratio (m/z) of 243.1, based on its molecular weight of 242.32 g/mol . The product ion of m/z 210.1 is hypothesized based on a potential neutral loss of NH3 and CO, which is a common fragmentation pathway for similar structures. The declustering potential, collision energy, and other compound-specific parameters must be optimized for this compound during method development.

Method Validation Parameters (Hypothetical)

The following table summarizes the expected performance characteristics of the method, based on validated methods for Huperzine A. These parameters must be established specifically for this compound during a formal method validation.

| Parameter | Expected Range/Value |

| Linearity Range | 0.1 - 50 ng/mL (r² > 0.99) |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Accuracy | Within ±15% of nominal values (±20% at LLOQ) |

| Precision (Intra- and Inter-day) | RSD < 15% (< 20% at LLOQ) |

| Recovery | > 80% |

| Matrix Effect | Minimal and compensated by the IS |

Experimental Workflow Diagram

Caption: Experimental workflow for the determination of this compound in human plasma.

Signaling Pathway Diagram (Hypothetical Mechanism of Action)

While the specific signaling pathways of this compound are not as well-documented as those of Huperzine A, a hypothetical pathway based on its structural similarity and potential acetylcholinesterase inhibitory activity can be visualized.

Caption: Hypothetical signaling pathway of this compound as an acetylcholinesterase inhibitor.

Conclusion

This application note provides a foundational HPLC-MS/MS method for the determination of this compound in human plasma. The protocol, adapted from well-established methods for Huperzine A, offers a robust starting point for researchers. It is imperative that this method undergoes rigorous validation to ensure its suitability for specific research or preclinical applications. The successful validation of this method will enable accurate and reliable quantification of this compound, facilitating further investigation into its pharmacokinetic profile and pharmacological effects.

References

Application Note: In Vitro Acetylcholinesterase Inhibition Assay for Huperzine A

Note on Huperzine Alkaloids: This document focuses on Huperzine A, the most studied and potent acetylcholinesterase inhibitor isolated from Huperzia species. The user's original query for "Huperzine C" refers to a less common analogue for which detailed assay protocols and quantitative inhibition data are not widely available. The methodologies described herein for Huperzine A are broadly applicable to other potential inhibitors.

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This action terminates the nerve impulse at cholinergic synapses, playing a vital role in cognitive functions such as memory, learning, and attention.[1] The inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease (AD), as it increases the concentration and duration of ACh in the synaptic cleft, thereby compensating for the loss of cholinergic neurons associated with the disease.[2][3]

Huperzine A, a sesquiterpene alkaloid extracted from the club moss Huperzia serrata, is a potent, selective, and reversible inhibitor of AChE.[2][4][5] It readily crosses the blood-brain barrier and has demonstrated significant neuroprotective effects.[1][3] The standard method for quantifying the inhibitory potential of compounds like Huperzine A in vitro is the spectrophotometric assay developed by Ellman.[6][7] This assay measures the activity of AChE by monitoring the production of thiocholine, which results from the hydrolysis of the substrate acetylthiocholine (ATCh). The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is quantified by measuring the increase in absorbance at approximately 412 nm.[8]

This application note provides a detailed protocol for determining the in vitro inhibitory activity of Huperzine A on acetylcholinesterase using the Ellman method.

Signaling Pathway of Acetylcholine and Inhibition by Huperzine A

Acetylcholine released from the presynaptic neuron binds to receptors on the postsynaptic membrane, propagating the nerve signal. Acetylcholinesterase, located in the synaptic cleft, rapidly degrades acetylcholine to terminate the signal. Huperzine A inhibits this degradation, increasing acetylcholine levels and enhancing cholinergic neurotransmission.

Caption: Cholinergic synapse showing ACh release, receptor binding, and enzymatic degradation by AChE, which is blocked by Huperzine A.

Experimental Protocol

This protocol is adapted from the Ellman method and is suitable for a 96-well microplate format.[9]

Materials and Reagents

-

Acetylcholinesterase (AChE) from electric eel (Type VI-S, e.g., Sigma-Aldrich)[6]

-

Huperzine A (≥98% purity)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

-

Phosphate Buffer (100 mM, pH 8.0) or Tris-HCl (50 mM, pH 8.0)[7][9]

-

Dimethyl sulfoxide (DMSO)

-

96-well clear, flat-bottom microplates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 412 nm

Preparation of Solutions

-

Phosphate Buffer (100 mM, pH 8.0): Prepare by mixing appropriate volumes of monobasic and dibasic sodium phosphate solutions to achieve pH 8.0.

-

AChE Stock Solution (1 U/mL): Dissolve AChE in buffer. Prepare fresh daily and keep on ice.

-

ATCI Solution (14 mM): Dissolve ATCI in deionized water. Prepare fresh.[9]

-

DTNB Solution (10 mM): Dissolve DTNB in buffer. Store protected from light.[9]

-

Huperzine A Stock Solution (e.g., 1 mM): Dissolve Huperzine A in DMSO. From this stock, prepare a series of dilutions in the buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the well should not exceed 1%.[6]

Assay Procedure

-

Plate Setup: Design the plate layout to include wells for blank (no enzyme), negative control (enzyme, no inhibitor), and test samples (enzyme with various concentrations of Huperzine A).

-

Reagent Addition: In a 96-well plate, add the following reagents in order to each well (total volume = 200 µL):

-

Pre-incubation: Mix the contents gently and pre-incubate the plate at 25°C for 10 minutes to allow Huperzine A to bind to the enzyme.[9]

-

Initiation of Reaction: Add 20 µL of ATCI solution to each well to start the reaction (final concentration: 1.4 mM).[9]

-

Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every 30 seconds for 5-10 minutes (kinetic mode).[10]

Experimental Workflow Diagram

Caption: Step-by-step workflow for the AChE inhibition assay using the Ellman method.

Data Analysis

-

Calculate Reaction Rate: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

-

Calculate Percent Inhibition: Use the reaction rates to calculate the percentage of AChE inhibition for each Huperzine A concentration using the following formula:

% Inhibition = [ (Vcontrol - Vsample) / Vcontrol ] x 100 [6]

Where:

-

Vcontrol is the reaction rate of the negative control (without inhibitor).

-

Vsample is the reaction rate in the presence of Huperzine A.

-

-

Determine IC₅₀ Value: The IC₅₀ value is the concentration of an inhibitor that reduces the enzyme activity by 50%. Plot the percent inhibition against the logarithm of the Huperzine A concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC₅₀ value.[6]

Quantitative Data

The inhibitory potency of Huperzine A against acetylcholinesterase is well-documented. The reported IC₅₀ values can vary slightly based on the enzyme source and specific assay conditions.

| Inhibitor | Enzyme Source | IC₅₀ (nM) | Reference(s) |

| (-)-Huperzine A | Rat Cortex | 82 | [2] |

| (-)-Huperzine A | In Vitro Assay | 100 | [11] |

| (+/-)-Huperzine A | In Vitro Assay | 300 | [11] |

| (+)-Huperzine A | In Vitro Assay | 7000 | [11] |

Note: The natural (-)-enantiomer of Huperzine A is significantly more potent than the synthetic (+)-enantiomer or the racemic mixture.[11]

References

- 1. Huperzine A - Wikipedia [en.wikipedia.org]

- 2. The pharmacology and therapeutic potential of (−)-huperzine A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Huperzine A and Its Neuroprotective Molecular Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caringsunshine.com [caringsunshine.com]

- 5. Mechanism of inhibition of cholinesterases by huperzine A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. applications.emro.who.int [applications.emro.who.int]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. Comparison of the effects of natural and synthetic huperzine-A on rat brain cholinergic function in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Huperzine A for Inducing Neuroprotection in Cell Culture

These notes provide researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Huperzine A as a neuroprotective agent in various in vitro models of neuronal damage.

Introduction

Huperzine A (HupA) is a reversible acetylcholinesterase (AChE) inhibitor that has demonstrated significant neuroprotective properties beyond its primary mechanism of action.[2][3] In cell culture models, HupA has been shown to protect neurons from a wide array of insults, including amyloid-β (Aβ) toxicity, oxidative stress, glutamate-induced excitotoxicity, and ischemia.[1][4] Its therapeutic potential is attributed to a multi-target mechanism that includes the modulation of key signaling pathways, reduction of apoptosis, attenuation of oxidative stress, and regulation of amyloid precursor protein (APP) processing.[1][5]

Key Neuroprotective Actions in Cell Culture

-

Protection Against Aβ-Induced Toxicity: HupA attenuates cognitive dysfunction and neuronal degeneration caused by Aβ peptides. It has been shown to reduce Aβ-induced apoptosis in primary cortical neurons and neural stem cells.[1][6][7]

-

Attenuation of Oxidative Stress: HupA protects cells against damage from agents like hydrogen peroxide (H₂O₂) and sodium nitroprusside (SNP).[1][2][8] It achieves this by reducing the production of reactive oxygen species (ROS) and malondialdehyde (MDA), while restoring the activity of antioxidant enzymes such as glutathione peroxidase (GSH-Px) and catalase (CAT).[1][2]

-

Anti-Apoptotic Effects: A primary mechanism of HupA's neuroprotective effect is its ability to inhibit apoptosis. It regulates the expression of key apoptotic proteins, notably by increasing the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[1][6][7] Furthermore, it inhibits the activation of caspase-3 and the release of cytochrome c from mitochondria.[9]

-

Modulation of Neuroinflammatory Responses: In co-culture systems involving microglia, HupA can restrain the inflammatory response induced by Aβ. It has been shown to reduce the secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[3][7]

-

Regulation of Signaling Pathways: HupA's effects are mediated through several critical signaling pathways. It activates pro-survival pathways such as the PI3K/Akt/mTOR and Wnt/β-catenin pathways, which are crucial for neuronal survival and synaptic plasticity.[5][10][11][12] It also influences the MAPK/ERK pathway, which is linked to the promotion of neural stem cell proliferation.[13]

Data Presentation

The following tables summarize quantitative data from various studies demonstrating the neuroprotective efficacy of Huperzine A in cell culture.

Table 1: Neuroprotective Effects of Huperzine A on Cell Viability

| Cell Type | Neurotoxic Insult | Huperzine A Conc. | Outcome | Reference |

|---|---|---|---|---|

| PC12 Cells | Aβ₂₅₋₃₅ (20 µM) | 250 µM | Significant increase in cell viability | [14] |

| PC12 Cells | tert-Butyl Hydroperoxide (100 µM) | 500 µM | Significant increase in cell viability | [14] |

| Primary Cortical Neurons | Serum Deprivation | 0.1 - 10 µM | Dose-dependent increase in neuronal survival | [9] |

| PC12 Cells | H₂O₂ (200 µM) | 0.1 - 10 µM | Significant increase in cell survival | [1] |

| NSC34 Motor Neuron-like Cells | Staurosporine, Thapsigargin, H₂O₂ | 10 µM | Up to 35% rescue of cell death |[8] |

Table 2: Modulation of Apoptotic and Oxidative Stress Markers by Huperzine A

| Cell Type | Neurotoxic Insult | Huperzine A Conc. | Key Findings | Reference |

|---|---|---|---|---|

| Neural Stem Cells (in co-culture) | Aβ₁₋₄₂ | Not specified | Significantly increased Bcl-2:Bax ratio | [6][7] |

| Primary Cortical Neurons | Serum Deprivation | 1 µM | Inhibited mitochondria-caspase pathway | [9] |

| PC12 Cells | H₂O₂ (200 µM) | 0.1 - 10 µM | Reversed decrease in GSH-Px and CAT activity; decreased MDA production | [1] |

| PC12 Cells | Sodium Nitroprusside (200 µM) | 10 µM | Significantly decreased ROS and MDA levels |[2] |

Table 3: Anti-Inflammatory Effects of Huperzine A in Co-Culture Systems

| Cell System | Inflammatory Stimulus | Key Findings | Reference |

|---|

| Neural Stem Cells & Microglia | Aβ₁₋₄₂ | Reduced secretion of IL-6, TNF-α, and MIP-1α from microglia |[3][7] |

Experimental Protocols

Protocol 1: General Procedure for Inducing Neurotoxicity and Huperzine A Treatment

This protocol provides a framework for assessing the neuroprotective effects of Huperzine A against a neurotoxic agent in a neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons.

Materials:

-

Neuronal cells (e.g., SH-SY5Y)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Huperzine A (HupA) stock solution (e.g., 10 mM in DMSO)

-

Neurotoxic agent (e.g., Aβ₂₅₋₃₅ peptide, H₂O₂, Glutamate)

-

96-well and 6-well culture plates

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ - 1x10⁴ cells/well or in a 6-well plate at 2.5x10⁵ cells/well. Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.

-

Huperzine A Pre-treatment: Prepare working solutions of HupA in culture medium at desired concentrations (e.g., 0.1, 1, 10 µM). Remove the old medium from the cells and add the HupA-containing medium. Incubate for 2 to 24 hours, depending on the experimental design.[1][8][9]

-

Induction of Neurotoxicity: Prepare the neurotoxic agent at the desired final concentration in culture medium. For example, use aggregated Aβ₂₅₋₃₅ at 20 µM or H₂O₂ at 100-200 µM.[1][14]

-

Co-incubation: Remove the HupA pre-treatment medium and add the medium containing the neurotoxic agent. Alternatively, for some experimental designs, the neurotoxin can be added directly to the HupA-containing medium.

-

Incubation: Incubate the cells for the required duration to induce toxicity (e.g., 24-48 hours).[1][14]

-

Assessment: Following incubation, proceed with cell viability assays (Protocol 2), apoptosis analysis (Protocol 3), or biochemical assays (Protocols 4 & 5).

Protocol 2: Cell Viability Assessment using MTT Assay

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Plate reader (570 nm)

Procedure:

-

After the treatment period (Protocol 1), add 20 µL of MTT solution to each well of the 96-well plate.[14]

-

Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Carefully remove the supernatant from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.

Protocol 3: Western Blot Analysis for Signaling and Apoptotic Proteins

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-p-Akt, anti-Akt, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Protein Extraction: After treatment in 6-well plates, wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Quantification: Determine protein concentration using the BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system. Quantify band intensity using densitometry software.

Visualizations: Signaling Pathways and Workflows

References

- 1. karger.com [karger.com]

- 2. Huperzine A derivative M3 protects PC12 cells against sodium nitroprusside-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Huperzia serrata Extract ‘NSP01’ With Neuroprotective Effects-Potential Synergies of Huperzine A and Polyphenols [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Huperzine A protects neural stem cells against Aβ-induced apoptosis in a neural stem cells and microglia co-culture system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Huperzine A protects neural stem cells against Aβ-induced apoptosis in a neural stem cells and microglia co-culture system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Huperzine A provides neuroprotection against several cell death inducers using in vitro model systems of motor neuron cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Huperzine A attenuates apoptosis and mitochondria-dependent caspase-3 in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Huperzine A Activates Wnt/β-Catenin Signaling and Enhances the Nonamyloidogenic Pathway in an Alzheimer Transgenic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Huperzine A Alleviates Oxidative Glutamate Toxicity in Hippocampal HT22 Cells via Activating BDNF/TrkB-Dependent PI3K/Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Huperzine A and Its Neuroprotective Molecular Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. magistralbr.caldic.com [magistralbr.caldic.com]

- 14. Combining antioxidant astaxantin and cholinesterase inhibitor huperzine A boosts neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Developing Stable Formulations of Huperzine C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Huperzine C is a naturally occurring Lycopodium alkaloid found in plants of the Huperzia genus. Like its more extensively studied analogue, Huperzine A, it is a potent and reversible inhibitor of acetylcholinesterase (AChE). This activity increases the levels of the neurotransmitter acetylcholine in the brain, making this compound a compound of significant interest for research in neurodegenerative diseases such as Alzheimer's disease.

A critical challenge in the preclinical and clinical development of this compound is the establishment of stable formulations suitable for research purposes. The inherent chemical structure of this compound, like many alkaloids, may render it susceptible to degradation under various environmental conditions, including pH, temperature, and light exposure. Ensuring the stability of this compound in research formulations is paramount for obtaining accurate, reproducible, and reliable experimental results.

Due to the limited availability of specific stability and formulation data for this compound in publicly accessible literature, this document will leverage the extensive research conducted on the closely related and structurally similar compound, Huperzine A, as a foundational model. The principles and methodologies outlined herein for the formulation and stability testing of Huperzine A are considered highly applicable to this compound. It is, however, strongly recommended that these protocols be validated specifically for this compound in a laboratory setting.

These application notes provide a comprehensive guide to developing and characterizing stable formulations of this compound for research applications. This includes an overview of potential degradation pathways, strategies for stabilization, and detailed experimental protocols for formulation preparation and stability assessment.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is the first step in developing stable formulations. While specific experimental data for this compound is scarce, the properties of Huperzine A provide a useful reference point.

| Property | Value (Huperzine A as reference) | Reference |

| Molecular Formula | C₁₅H₁₈N₂O | [1] |

| Molecular Weight | 242.32 g/mol | [1] |

| Melting Point | 217-219 °C | [1] |

| Solubility | Soluble in methanol, ethanol, and DMSO. Sparingly soluble in water. | [2] |

| pKa | (Not available for this compound) | |

| LogP | (Not available for this compound) |

Potential Degradation Pathways

Alkaloids like this compound can be susceptible to several degradation pathways that can compromise their potency and purity. Understanding these potential pathways is crucial for designing effective stabilization strategies.

-

Hydrolysis: The amide bond within the pyridone ring system of this compound could be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring opening and loss of biological activity.

-

Oxidation: The presence of unsaturated bonds and the tertiary amine in the structure of this compound may make it susceptible to oxidation, especially in the presence of oxygen, light, and trace metal ions. This can lead to the formation of N-oxides or other oxidation byproducts.

-

Photodegradation: Exposure to ultraviolet (UV) or visible light can provide the energy to initiate photochemical reactions, leading to the degradation of the molecule. Formulations should be protected from light.

Strategies for Developing Stable Formulations

The primary goal in formulating this compound for research is to create a system that maintains the compound's chemical integrity and concentration over a defined period under specific storage conditions. Several strategies can be employed to enhance the stability of this compound in solution.

-

pH Optimization: The stability of ionizable compounds like this compound is often pH-dependent. Identifying the pH of maximum stability is a critical first step. This typically involves conducting a pH-rate profile study. For many alkaloids, a slightly acidic pH (around 4-6) can improve stability by protonating the amine group and reducing susceptibility to oxidation.

-